(2-Methyl-6-propylpyrimidin-4-yl)methanamine
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Overview
Description
(2-Methyl-6-propylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C9H15N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-propylpyrimidin-4-yl)methanamine typically involves the reaction of 2-methyl-6-propylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-methyl-6-propylpyrimidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The industrial process also includes steps for the recovery and recycling of unreacted starting materials and solvents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-propylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are used in substitution reactions.
Major Products
The major products formed from these reactions include pyrimidine N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-6-propylpyrimidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Methyl-6-propylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyrimidin-4-yl)methanamine: Similar in structure but with a methoxy group instead of a methyl group.
(4-Methyl-6-propylpyrimidin-2-yl)methanamine: Similar in structure but with the methyl and propyl groups at different positions on the pyrimidine ring.
Methenamine: A related compound with a different structure but similar applications in antimicrobial research.
Uniqueness
(2-Methyl-6-propylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
(2-methyl-6-propylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-3-4-8-5-9(6-10)12-7(2)11-8/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
CFJKRFFTYXYZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)CN |
Origin of Product |
United States |
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